molecular formula C4H8FNO B1654059 (3R,4R)-4-Fluorotetrahydrofuran-3-amine CAS No. 2097273-70-4

(3R,4R)-4-Fluorotetrahydrofuran-3-amine

Cat. No.: B1654059
CAS No.: 2097273-70-4
M. Wt: 105.11
InChI Key: QEFNMXYQEIJFEA-IUYQGCFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluorotetrahydrofuran-3-amine typically involves the fluorination of oxolane derivatives followed by amination. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction conditions often require low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the fluorination reaction and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Cis-4-Fluorooxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Cis-4-Fluorooxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The amine group can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Cis-4-Fluorooxolan-3-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in research and development .

Properties

IUPAC Name

(3R,4R)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMXYQEIJFEA-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263554
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097273-70-4
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097273-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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